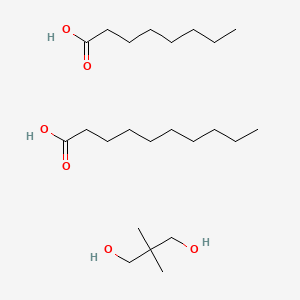
Neopentyl glycol dicaprylate/dicaprate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neopentyl glycol dicaprylate/dicaprate is a chemical compound with the molecular formula ranging from C19H36O4 to C27H52O4. It is commonly used in various industrial applications due to its unique properties, such as being an emollient and a viscosity-increasing agent .
Vorbereitungsmethoden
The synthesis of decanoic acid, mixed esters with neopentyl glycol and octanoic acid typically involves the esterification of decanoic acid and octanoic acid with neopentyl glycol. This reaction is usually carried out in the presence of an acid catalyst under controlled temperature conditions to ensure the formation of the desired esters. Industrial production methods often involve continuous processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
NPG-DCD undergoes hydrolysis under alkaline or enzymatic conditions, releasing neopentyl glycol and free fatty acids:
NPG-DCD+2H2O→Neopentyl Glycol+2RCOOH
Stability data :
-
pH Stability : Stable at pH 3–8; hydrolyzes at pH >9 with a half-life of 178 days at pH 9 .
-
Temperature Stability : Resists hydrolysis up to 70°C; rapid degradation occurs above 100°C .
| Condition | Hydrolysis Rate | Source |
|---|---|---|
| pH 7 (25°C) | Negligible over 30 days | |
| pH 9 (25°C) | Half-life = 178 days | |
| 70°C (neutral pH) | <5% degradation in 24h |
Reactivity in Formulations
NPG-DCD exhibits low reactivity with common cosmetic additives:
-
Oxidation Resistance : No significant peroxidation observed under UV light due to lack of chromophores above 210 nm .
-
Compatibility : Stable in emulsions containing botanical oils, vitamins (A/C/E), and fragrances .
Industrial-Scale Optimization
Recent advancements focus on process intensification :
Wissenschaftliche Forschungsanwendungen
Cosmetic Applications
- Emollient in Skincare Products
- Makeup Formulations
- Hair Care Products
Safety Assessments
The safety profile of this compound has been evaluated through various toxicological studies. According to assessments by the Cosmetic Ingredient Review (CIR), NGD has been deemed safe for use in cosmetics at concentrations typically employed in formulations .
- Toxicity Studies :
Case Study 1: Skincare Product Development
A recent study highlighted the formulation of a new moisturizing cream incorporating NGD as a primary emollient. The product was tested for skin hydration levels over four weeks, showing significant improvement compared to control formulations lacking NGD. Participants reported enhanced skin softness and reduced dryness, validating NGD's efficacy as a skin conditioning agent.
Case Study 2: Lipstick Formulation
In another case study focusing on lipstick formulations, NGD was combined with other esters to create a lightweight product that maintained color vibrancy without compromising on hydration. Consumer feedback indicated a preference for the texture and wearability of the lipstick compared to traditional formulations using heavier oils .
Wirkmechanismus
The mechanism of action of decanoic acid, mixed esters with neopentyl glycol and octanoic acid involves its interaction with biological membranes and enzymes. The esters can be hydrolyzed by esterases to release the corresponding acids and alcohols, which can then participate in various metabolic pathways. The molecular targets and pathways involved include lipid metabolism and enzymatic hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Neopentyl glycol dicaprylate/dicaprate can be compared with other similar compounds such as:
- 2,2-dimethyl-1,3-propanediyl dioctanoate
- Fatty acids, C8-18 and C18-unsaturated, esters with neopentyl glycol
- Heptanoic acid, ester with 2,2-dimethyl-1,3-propanediol
These compounds share similar ester structures but differ in their specific acid components and molecular weights. The uniqueness of decanoic acid, mixed esters with neopentyl glycol and octanoic acid lies in its specific combination of decanoic and octanoic acids, which imparts distinct physical and chemical properties .
Eigenschaften
CAS-Nummer |
70693-32-2 |
|---|---|
Molekularformel |
C23H48O6 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
decanoic acid;2,2-dimethylpropane-1,3-diol;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C5H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-5(2,3-6)4-7/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
PDYOTPOJFZAOIS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO |
Kanonische SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO |
Key on ui other cas no. |
70693-32-2 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















